molecular formula C6H6Br2N2S B14188411 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole CAS No. 923035-96-5

3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole

Cat. No.: B14188411
CAS No.: 923035-96-5
M. Wt: 298.00 g/mol
InChI Key: AMJOWSZQYUKHDV-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6Br2N2S It is characterized by the presence of bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and a methylsulfanyl group at the 5th position on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent. The ethenyl and methylsulfanyl groups are introduced through subsequent reactions, which may involve the use of vinyl halides and thiol-containing compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the ethenyl and methylsulfanyl groups using automated processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated pyrazole derivatives.

    Substitution: Pyrazole derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-1-phenyl-5-(methylsulfanyl)-1H-pyrazole
  • 3,4-Dibromo-1-ethenyl-5-(ethylsulfanyl)-1H-pyrazole
  • 3,4-Dichloro-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole

Uniqueness

3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the specific combination of bromine atoms, an ethenyl group, and a methylsulfanyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

923035-96-5

Molecular Formula

C6H6Br2N2S

Molecular Weight

298.00 g/mol

IUPAC Name

3,4-dibromo-1-ethenyl-5-methylsulfanylpyrazole

InChI

InChI=1S/C6H6Br2N2S/c1-3-10-6(11-2)4(7)5(8)9-10/h3H,1H2,2H3

InChI Key

AMJOWSZQYUKHDV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NN1C=C)Br)Br

Origin of Product

United States

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